N-Isopropylpentedrone hydrochloride basic properties
N-Isopropylpentedrone hydrochloride basic properties
An In-Depth Technical Guide on the Core Properties of N-Isopropylpentedrone Hydrochloride
Introduction
N-Isopropylpentedrone hydrochloride (NIPH) is a synthetic compound belonging to the substituted cathinone class, structurally related to the naturally occurring stimulant found in the khat plant.[1] It shares the fundamental phenethylamine backbone common to stimulants like amphetamines but is distinguished by the presence of a β-keto group, a defining feature of cathinones.[2] NIPH specifically features a pentedrone backbone with an isopropyl group attached to the nitrogen atom, a substitution that significantly influences its pharmacological profile.[2] Primarily utilized as a research chemical in neuropharmacological and forensic studies, NIPH is investigated for its structure-activity relationships and to serve as a reference standard for the identification of new psychoactive substances (NPS).[1][2]
Physicochemical Properties
N-Isopropylpentedrone hydrochloride is characterized by its ionic nature, which enhances its water solubility compared to its free base form.[1] This property is crucial for its application in research and analytical settings. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride | Benchchem[2], PubChem[3] |
| Synonyms | α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP | PubChem[3], GSRS[4] |
| Molecular Formula | C₁₄H₂₂ClNO | Smolecule[1] |
| Molecular Weight | 255.79 g/mol | Smolecule[1] |
| CAS Number | 18268-14-9 | Benchchem[2] |
| Purity | Typically ≥98% | MedKoo[5], Cayman Chemical[6] |
| Appearance | Solid | Cayman Chemical[6] |
| Solubility | ~16 mg/mL in DMSO, ~14 mg/mL in ethanol, ~10 mg/mL in PBS (pH 7.2) | Smolecule[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo[5], Cayman Chemical[7] |
Pharmacological Profile
The primary mechanism of action for N-Isopropylpentedrone is the inhibition of monoamine transporters.[2] Its pharmacological activity is defined by its potency and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with a less significant effect on the serotonin transporter (SERT).[2]
| Target | Action | Effect |
| Dopamine Transporter (DAT) | Potent Inhibitor | Increased extracellular dopamine |
| Norepinephrine Transporter (NET) | Potent Inhibitor | Increased extracellular norepinephrine |
| Serotonin Transporter (SERT) | Weak Inhibitor | Minimal effect on extracellular serotonin |
This profile results in stimulant effects by increasing the concentration of dopamine and norepinephrine in the synaptic cleft.[2] The action as a reuptake inhibitor, rather than a direct receptor agonist, is a key characteristic of this class of synthetic cathinones.[2]
Mechanism of Action Visualization
The following diagram illustrates the primary mechanism of action of N-Isopropylpentedrone at the synaptic level.
Caption: Mechanism of N-Isopropylpentedrone (NIPH) action.
Synthesis and Experimental Protocols
The synthesis of N-Isopropylpentedrone hydrochloride is a multi-step process rooted in organic chemistry principles.[2]
Experimental Protocol: General Synthesis
A common synthetic route involves the following key stages:
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Friedel-Crafts Acylation: The synthesis often begins with the preparation of an aromatic ketone precursor. This is achieved through a Friedel-Crafts acylation, where benzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-phenylpentan-1-one.[1]
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Alpha-Bromination: The 1-phenylpentan-1-one is then brominated at the alpha-position to yield 2-bromo-1-phenylpentan-1-one.
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Reductive Amination: This intermediate is then reacted with isopropylamine. The resulting imine is reduced to the final secondary amine, N-Isopropylpentedrone. This reduction is typically accomplished using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.[2]
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Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt. The free base of N-Isopropylpentedrone is treated with concentrated hydrochloric acid (HCl), often in an ice bath to facilitate precipitation. The resulting salt can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2]
Synthesis Workflow Visualization
The diagram below outlines the general synthetic pathway for N-Isopropylpentedrone HCl.
Caption: General synthesis workflow for N-Isopropylpentedrone HCl.
Stereochemistry
The molecular structure of N-Isopropylpentedrone, 1-phenyl-2-(propan-2-ylamino)pentan-1-one, contains a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group).[2] This chirality results in the existence of two stereoisomers: the (R)- and (S)-enantiomers. The specific spatial arrangement of atoms around this chiral center can significantly influence the compound's biological activity and pharmacological effects, a crucial consideration in neuropharmacological research.[2]
Analytical Methodologies
In forensic science and analytical chemistry, N-Isopropylpentedrone hydrochloride serves as a reference material for the identification of emerging psychoactive substances.[2] High-performance liquid chromatography (HPLC) is a key analytical technique employed for its detection and quantification in research and forensic samples.[2] Gas chromatography-mass spectrometry (GC-MS) is also a standard method for the identification of synthetic cathinones.
Conclusion
N-Isopropylpentedrone hydrochloride is a synthetic cathinone with a well-defined profile as a potent dopamine and norepinephrine reuptake inhibitor. Its synthesis is achievable through established organic chemistry reactions, and its properties make it a valuable tool for research in neuropharmacology and as a standard in forensic analysis. The presence of a chiral center highlights the need for stereospecific investigation to fully elucidate its pharmacological and toxicological profiles. As with all novel psychoactive substances, further research is necessary to comprehensively understand its effects.
References
- 1. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]
- 2. N-Isopropylpentedrone hydrochloride | 18268-14-9 | Benchchem [benchchem.com]
- 3. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
